molecular formula C15H18O5 B1258259 Monodictysin B

Monodictysin B

Cat. No. B1258259
M. Wt: 278.3 g/mol
InChI Key: NFHLHXVIHBGFKO-XHOOZROUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monodictysin B is a member of the class of xanthones that is 1,2,3,4,4a,9a-hexahydro-9H-xanthen-9-one substituted by hydroxy groups at positions 1, 4 and 8 and methyl groups at positions 3 and 4a (the 1S,3S,4S,4aS,9aS stereoisomer). Isolated from the marine algicolous fungus Monodictys putredinis, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a member of xanthones, a secondary alcohol and a member of phenols.

Scientific Research Applications

Antifungal Properties

Monodictysin B, a compound isolated from solid cultures of the ascomycete fungus Leptosphaeria sp., has been studied for its biological activities. It was discovered alongside other polyketides, and its significance in scientific research primarily stems from its antifungal properties. Specifically, one of the compounds isolated in the study, though not Monodictysin B directly, showed antifungal activity against Aspergillus flavus, a common mold known to produce aflatoxins which can contaminate food and pose serious health risks (Lin et al., 2010).

properties

Product Name

Monodictysin B

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

(1S,3S,4S,4aS,9aS)-1,4,8-trihydroxy-3,4a-dimethyl-2,3,4,9a-tetrahydro-1H-xanthen-9-one

InChI

InChI=1S/C15H18O5/c1-7-6-9(17)12-13(18)11-8(16)4-3-5-10(11)20-15(12,2)14(7)19/h3-5,7,9,12,14,16-17,19H,6H2,1-2H3/t7-,9-,12+,14-,15-/m0/s1

InChI Key

NFHLHXVIHBGFKO-XHOOZROUSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]2C(=O)C3=C(C=CC=C3O[C@@]2([C@H]1O)C)O)O

Canonical SMILES

CC1CC(C2C(=O)C3=C(C=CC=C3OC2(C1O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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